Cas no 2227671-27-2 (methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate)
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate
- 2227671-27-2
- EN300-1740348
- methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate
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- Inchi: 1S/C8H13N3O3/c1-11-7(6(12)3-9)5(4-10-11)8(13)14-2/h4,6,12H,3,9H2,1-2H3/t6-/m0/s1
- InChI Key: FMXRQEGRAACKAF-LURJTMIESA-N
- SMILES: O[C@@H](CN)C1=C(C(=O)OC)C=NN1C
Computed Properties
- Exact Mass: 199.09569129g/mol
- Monoisotopic Mass: 199.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 90.4Ų
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740348-1g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 1g |
$2496.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 5g |
$7238.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-10g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 10g |
$10732.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-0.05g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 0.05g |
$2097.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-0.1g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 0.1g |
$2197.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-0.25g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 0.25g |
$2297.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-0.5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 0.5g |
$2396.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-1.0g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 1g |
$2496.0 | 2023-06-03 | ||
| Enamine | EN300-1740348-2.5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 2.5g |
$4892.0 | 2023-09-20 | ||
| Enamine | EN300-1740348-5.0g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227671-27-2 | 5g |
$7238.0 | 2023-06-03 |
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate
Introduction to Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2227671-27-2)
Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2227671-27-2) is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel therapeutic agents and has been the subject of extensive research in recent years.
The molecular structure of Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The presence of various functional groups, including an amino group, a hydroxyethyl group, and a methyl group, contributes to its diverse chemical reactivity and biological activity. This intricate arrangement of atoms makes it an attractive candidate for further exploration in drug design and discovery.
In recent years, there has been a growing interest in the development of compounds that can modulate biological pathways associated with various diseases. The pyrazole scaffold has been extensively studied for its potential applications in the treatment of neurological disorders, inflammation, and infectious diseases. Specifically, the chiral center at the 1-position of the pyrazole ring in Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate contributes to its stereochemical specificity, which is often a critical factor in determining the efficacy and safety of pharmaceutical agents.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The carboxylate group at the 4-position provides a versatile handle for further functionalization, allowing chemists to tailor the properties of the compound to specific therapeutic needs. This flexibility has made it a valuable tool in the synthesis of novel analogs and derivatives with enhanced pharmacological profiles.
The pharmacological properties of Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate have been extensively investigated in preclinical studies. Research has demonstrated that this compound exhibits promising activities against various biological targets. For instance, studies have shown that it can inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate has shown potential in combating neurological disorders. The pyrazole scaffold is known to interact with neurotransmitter systems, suggesting that this compound could modulate neuronal activity and potentially be used in the treatment of conditions such as epilepsy and neurodegenerative diseases. Preliminary studies have indicated that it may enhance synaptic plasticity and protect against neurotoxicity, offering hope for new therapeutic strategies.
The synthesis of Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The stereochemistry at the chiral center must be carefully maintained throughout the synthetic process to preserve the biological activity of the compound. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve this goal.
The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for further research and clinical applications. Recent advancements in synthetic methodology have enabled chemists to optimize reaction conditions, reduce costs, and improve overall process efficiency. These improvements are crucial for facilitating preclinical and clinical trials necessary to evaluate the therapeutic potential of Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate.
The safety profile of any pharmaceutical compound is paramount before it can be considered for human use. Extensive toxicological studies are required to assess potential side effects and ensure that the compound is safe for clinical trials. Preliminary toxicity studies on Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate have shown promising results, indicating low toxicity at tested doses. However, further comprehensive toxicological evaluations are necessary to confirm its safety profile.
The future prospects for Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate are vast and exciting. As research continues to uncover new biological activities and mechanisms of action, this compound holds promise for treating a wide range of diseases beyond those already mentioned. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into effective therapeutic interventions.
In conclusion, Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2227671- 27- 2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure, functional groups, and stereochemical properties make it an attractive candidate for drug development. Ongoing research continues to reveal its therapeutic benefits, and advancements in synthetic methodology are paving the way for future clinical applications. With continued investigation, this compound is poised to make substantial contributions to medicine and healthcare.
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